Variamine Blue B

Corrosion Science Materials Chemistry Electrochemical Impedance Spectroscopy

Select Variamine Blue B (≥98% purity) for analytical applications where generic phenylenediamine derivatives fail. Its 4-methoxy substitution provides a formal redox potential selective for iodide oxidation in iodometric reactions, enabling sub-ppm selenium detection (5 ng/mL) and high-throughput Au(III) quantification. For corrosion inhibition, diazonium-derived films deliver >95.9% efficiency on brass for 120+ hours. For biosensor development, covalent SWCNT attachment yields 13,850 M⁻¹s⁻¹ NADH electron transfer—orders of magnitude beyond unmodified electrodes. Insist on the compound-validated performance profile, not class-level assumptions.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 3566-44-7
Cat. No. B1583812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariamine Blue B
CAS3566-44-7
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H14N2O.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9,15H,14H2,1H3;1H
InChIKeyHPQQXLXIGHOKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Variamine Blue B (CAS 3566-44-7): Chemical Identity and Core Analytical Characteristics for Procurement


Variamine Blue B (CAS 3566-44-7; CI 37255) is the hydrochloride salt of 4-amino-4′-methoxydiphenylamine, an aromatic diamine derivative with the molecular formula C₁₃H₁₅ClN₂O and molecular weight of 250.72 g/mol . The compound appears as a gray to blue or dark blue crystalline powder, with a melting point ranging from 247 °C to 255 °C [1]. Commercial specifications typically require a minimum purity of ≥98.0% as determined by argentometric titration, with drying loss not exceeding 0.5% [1]. The compound exhibits solubility in water and ethanol and bears the EINECS identifier 222-652-7 . Structurally, it features a p-phenylenediamine core substituted with a p-methoxyphenyl group, which imparts distinct electrochemical and spectral properties that underlie its functional differentiation from simpler phenylenediamine analogs .

Why Generic Substitution of Variamine Blue B (3566-44-7) Fails: Evidence-Based Differentiation from Analogs


Variamine Blue B cannot be directly substituted with other p-phenylenediamine derivatives, alternative redox indicators, or generic chromogenic reagents without compromising performance in established analytical and materials applications. Unlike simpler analogs such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) or unsubstituted p-phenylenediamine, the 4-methoxy substitution on the N-phenyl ring of Variamine Blue B shifts its formal redox potential to a range that enables selective oxidation by iodine liberated in classical iodometric reactions, while also conferring enhanced adsorptive stability on metallic surfaces [1]. Direct comparative studies in catalytic iodide determination demonstrate that Variamine Blue B achieves a linear calibration range at lower analyte concentrations (0.32–2.54 mg L⁻¹ iodide) than rhodamine B, methylene blue, or malachite green under identical conditions (3.2–12.7 mg L⁻¹) [2]. Furthermore, Variamine Blue B exhibits reversible redox behavior comparable to ferroin, a feature not shared by pseudoreversible indicators such as diphenylaminosulphonic acid, which produce larger systematic titration errors [3]. In corrosion inhibition applications, the diazonium form of Variamine Blue B provides persistent surface protection for brass in saline environments for over 120 hours, a durability profile that is not automatically transferable to other phenylenediamine-based inhibitors without empirical validation [4]. These quantifiable performance gaps underscore that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Variamine Blue B (3566-44-7): Head-to-Head Performance Data


Corrosion Inhibition Efficiency: Variamine Blue B Achieves 95.9% Protection for Cu–35Zn Brass in 3.5% NaCl, Outperforming Temperature-Dependent Benchmarks

In a direct experimental study of Variamine Blue B (VBB) as a corrosion inhibitor for Cu–35Zn brass in 3.5% NaCl solution, the compound achieved a maximum inhibition efficiency (IE%) of 95.9% at elevated temperatures [1]. This performance was quantified using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. The inhibition efficiency increased with temperature, a behavior characteristic of chemisorption-dominated protection mechanisms [1]. While the study did not include a direct head-to-head comparison with a specific alternative inhibitor under identical conditions, the 95.9% IE value can be benchmarked against industry-standard organic inhibitors for brass in saline media. For context, benzotriazole (BTA), a widely used corrosion inhibitor for copper alloys, typically exhibits IE values in the range of 85–92% under similar saline conditions, though direct comparative data are not available from the same study [1][2]. VBB acted as a mixed-type inhibitor, simultaneously suppressing both anodic and cathodic reactions, and the protective film remained detectable on the brass surface even after 120 hours of exposure, as verified by ex-situ ATR-FTIR spectroelectrochemical measurements [1].

Corrosion Science Materials Chemistry Electrochemical Impedance Spectroscopy

Flow Injection Gold Determination: Variamine Blue B-Based Method Achieves 0.03 mg L⁻¹ Detection Limit with 120 h⁻¹ Throughput

A highly selective flow injection spectrophotometric method employing Variamine Blue B (VB) as the chromogenic substrate for Au(III) determination achieved a detection limit of 0.03 mg L⁻¹ (3σ) and a linear dynamic range of 0.1–12.0 mg L⁻¹ Au(III) with a correlation coefficient of r = 0.9997 [1]. The method demonstrated a precision of sᵣ = 0.8% at 5.0 mg L⁻¹ Au(III) (n = 12) and a sampling rate of 120 determinations per hour [1]. The results obtained using this VB-based method were favorably compared to flame atomic absorption spectrometry (FAAS) as a reference method, with no statistically significant differences observed in the analysis of jewelry samples [1]. This performance positions VB as a viable, cost-effective alternative to FAAS for routine gold analysis, particularly in settings where instrumentation cost and operational complexity are constraints [1]. The method's high selectivity was enhanced by the inclusion of 40% N,N-dimethylformamide (DMF) in the reaction medium [1].

Analytical Chemistry Flow Injection Analysis Trace Metal Detection

Trace Selenium Quantification: Variamine Blue B Method Offers 5 ng mL⁻¹ Detection Limit with High Molar Absorptivity

A facile spectrophotometric method using Variamine Blue (VB) as a chromogenic reagent for selenium determination achieved a detection limit of 5 ng mL⁻¹ and a molar absorptivity of 2.6 × 10⁴ L mol⁻¹ cm⁻¹ [1]. The method is based on the oxidation of VB by iodine liberated from the reaction of selenium with potassium iodide in acidic medium, forming a violet-colored species with an absorption maximum at 546 nm [1]. Beer's law was obeyed in the range of 2–20 μg of selenium in a final volume of 10 mL [1]. The Sandell's sensitivity was calculated as 0.003 μg cm⁻² [1]. For comparative context, the standard inductively coupled plasma mass spectrometry (ICP-MS) method for selenium typically achieves detection limits in the sub-ng mL⁻¹ range (approximately 0.01–0.1 ng mL⁻¹), but requires significantly higher capital and operational costs [2]. The VB method was successfully applied to real samples including water, soil, plant materials, human hair, cosmetics, and pharmaceutical preparations, demonstrating its robustness across diverse matrices without the need for extensive sample pretreatment [1].

Environmental Analysis Spectrophotometry Trace Element Determination

NADH Electrochemical Sensing: Variamine Blue-Modified SWCNT Electrodes Exhibit kₒbₛ = 13,850 M⁻¹ s⁻¹ for Electrocatalytic Oxidation

Screen-printed electrodes (SPEs) modified with Variamine blue (VB) covalently attached to oxidized single-walled carbon nanotubes (SWCNTs-COOH) were developed for NADH detection [1]. The heterogeneous electron transfer rate constant (kₒbₛ) was determined to be 13,850 M⁻¹ s⁻¹, with a standard heterogeneous rate constant (kₛ) of 0.8 s⁻¹ and a transfer coefficient (α) of 0.56 [1]. The VB-modified electrodes exhibited a pH-dependent response with a variation of −36 mV per pH unit [1]. Covalent attachment of VB to SWCNTs-COOH was confirmed by FT-IR spectroscopy via the presence of characteristic amide bands at 1623 cm⁻¹ (band I), 1577 cm⁻¹ (band II), and 1437 cm⁻¹ (band III) [1]. For comparative context, unmodified carbon electrodes typically exhibit much lower electron transfer rates for NADH oxidation (kₒbₛ often in the range of 10–10³ M⁻¹ s⁻¹), necessitating high overpotentials that can lead to electrode fouling and reduced selectivity [2]. A lactate biosensor was successfully constructed by immobilizing L-lactate dehydrogenase onto the VB-NADH sensor platform, demonstrating the practical extensibility of this approach [1].

Electroanalysis Biosensors Carbon Nanotube Modification

Catalytic Iodide Determination: Variamine Blue B Offers Extended Linear Range at Lower Concentrations Compared to Rhodamine B, Methylene Blue, and Malachite Green

In a direct head-to-head comparison of four basic dyes as catalytic substrates for iodide determination, Variamine Blue (VB) demonstrated a linear calibration range of 0.32–2.54 mg L⁻¹ iodide, whereas rhodamine B (RB), methylene blue (MB), and malachite green (MG) each exhibited linear ranges of 3.2–12.7 mg L⁻¹ under identical experimental conditions [1]. The methods employed potentiometric monitoring using PVC ion-selective electrodes for each respective dye, with the catalyzed oxidation of the dyes by H₂O₂ in H₃PO₄ medium at 25 ± 0.5 °C serving as the indicator reaction [1]. The lower concentration range achievable with VB indicates higher sensitivity for trace iodide detection, enabling quantification at levels approximately an order of magnitude lower than what is possible with the comparator dyes under the same catalytic conditions [1]. The method was successfully applied to the determination of trace iodide in edible salt and pharmaceutical samples without the need for separation or preconcentration procedures [1].

Catalytic Analysis Potentiometry Iodide Quantification

Redox Indicator Reversibility: Variamine Blue B Exhibits Reversible Behavior Comparable to Ferroin, Minimizing Systematic Titration Error

Experimental verification of equations for calculating transition potentials and total titration errors in redox titrations demonstrated that Variamine Blue B exhibits reversible indicator behavior, with good agreement between calculated and experimentally observed values [1]. This reversible behavior is shared with 4-methyl-4′-aminodiphenylamine and ferroin, two well-established reversible redox indicators [1]. In contrast, pseudoreversible indicators such as diphenylaminosulphonic acid yield calculated values that represent only the minimum error, with actual experimental error consistently more positive [1]. At usual indicator concentrations, Variamine Blue B functions as a one-color indicator (colorless in reduced state, blue-violet in oxidized state), while at higher concentrations it exhibits two-color indicator behavior [1]. The reversible nature of the VB redox couple minimizes the systematic titration error that arises from the difference between the equivalence point potential and the indicator transition potential [1]. This property is particularly critical in compleximetric titrations, such as the EDTA titration of iron(III) using Variamine Blue as indicator, where the addition of iron(II) has been shown to eliminate interference from certain metals [2].

Titrimetry Redox Indicators Analytical Method Validation

Validated Application Scenarios for Variamine Blue B (3566-44-7) Based on Quantitative Evidence


Corrosion Protection of Cu–35Zn Brass Components in Saline Industrial Environments

Variamine Blue B is quantitatively validated as a mixed-type corrosion inhibitor for Cu–35Zn brass in 3.5% NaCl solutions, achieving up to 95.9% inhibition efficiency with a protective film that persists on the metal surface for over 120 hours [1]. This performance profile supports its application in the protection of brass heat exchangers, marine hardware, and plumbing components exposed to saline or chloride-rich environments. The temperature-dependent enhancement of inhibition efficiency further positions VBB for applications where elevated operating temperatures are encountered. Procurement for this use case should prioritize Variamine Blue B over generic phenylenediamine-based inhibitors, given the empirically validated film persistence and mixed-type inhibition mechanism documented in electrochemical impedance spectroscopy and potentiodynamic polarization studies [1].

Flow Injection Spectrophotometric Determination of Gold(III) in Jewelry and Geological Samples

A validated flow injection method employing Variamine Blue B as the chromogenic substrate enables the determination of Au(III) in the range of 0.1–12.0 mg L⁻¹ with a detection limit of 0.03 mg L⁻¹ and a sampling throughput of 120 h⁻¹ [2]. The method's accuracy has been directly validated against flame atomic absorption spectrometry (FAAS) in the analysis of jewelry samples, with statistically equivalent results [2]. This application scenario is particularly relevant for quality control laboratories in the jewelry and mining sectors that require high-throughput, cost-effective gold quantification without the capital investment required for FAAS or ICP instrumentation. The inclusion of 40% DMF in the reaction medium enhances method selectivity, minimizing interferences from common matrix constituents [2].

Trace Selenium Determination in Environmental, Biological, and Pharmaceutical Matrices

The spectrophotometric method based on Variamine Blue B oxidation by iodine liberated from the selenium–KI reaction provides a detection limit of 5 ng mL⁻¹ and a molar absorptivity of 2.6 × 10⁴ L mol⁻¹ cm⁻¹ [3]. The method has been successfully validated across diverse sample types including natural waters, soil, plant materials, human hair, cosmetics, and pharmaceutical preparations [3]. This application scenario is appropriate for environmental monitoring laboratories, agricultural testing facilities, and pharmaceutical quality control units that require a low-cost, robust method for selenium quantification at trace levels. While the detection limit is higher than that of ICP-MS, the method's simplicity, low instrumentation requirements, and applicability to complex matrices without extensive sample pretreatment make it a practical choice for routine screening and monitoring applications [3].

NADH Biosensor Development Using Variamine Blue-Modified Carbon Nanotube Electrodes

Variamine Blue B covalently attached to oxidized single-walled carbon nanotubes (SWCNTs-COOH) via DCC/NHS chemistry produces electrode surfaces with a heterogeneous electron transfer rate constant (kₒbₛ) of 13,850 M⁻¹ s⁻¹ for NADH electrocatalytic oxidation [4]. This kinetic enhancement, which is approximately 1–3 orders of magnitude greater than that of unmodified carbon electrodes, enables the construction of sensitive NADH sensors operating at reduced overpotentials [4]. The platform has been successfully extended to lactate biosensing through co-immobilization of L-lactate dehydrogenase [4]. This application scenario is directly relevant to research laboratories and diagnostic device developers working on dehydrogenase-based biosensors for clinical, food, or environmental analysis. Procurement of Variamine Blue B for this use case should be prioritized over alternative redox mediators that have not demonstrated comparable covalent attachment chemistry or electron transfer kinetics on carbon nanotube surfaces [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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